4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

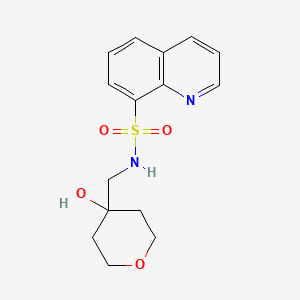

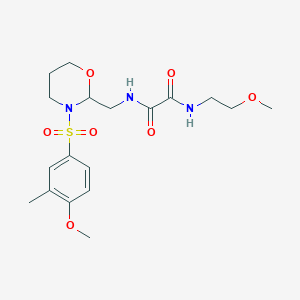

4-chloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide, also known as CMNTB, is a chemical compound used in scientific research for various purposes. This compound is an amide derivative of 3-nitro-4-chlorobenzoyl chloride, and it has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis of Nitrobenzamide Derivatives

Radiosensitizing Efficiency and Cytotoxicity

Research on 4-nitroimidazoles substituted with chlorine, analogous to the chemical structure of interest, has shown significant radiosensitizing efficiency, particularly those substituted at the ortho position with chlorine. These compounds exhibited higher radiosensitizing effects than expected based on their reduction potential, although they also displayed considerable cytotoxicity, especially under aerobic conditions. This suggests their potential use in enhancing radiotherapy effectiveness while also indicating a need for careful consideration of their cytotoxic profiles (Wideł, Watras, Suwiński, & Salwińska, 1987).

Chemical Reactivity and Interaction with Blood-Thiols

The chemical reactivity of chloronitroimidazoles towards thiols and their suppression of natural protective compounds in cells have been studied, providing insights into their biological activity. Compounds showing low aerobic cytotoxicity, moderate radiosensitizing ability, and no reactivity towards thiols, such as 1-methyl-2-chloro-4-nitroimidazole, are considered potential candidates for further exploration in radiotherapy applications (Wideł et al., 1987).

Potential Chemotherapeutic Activity

A study on 4-iodo-3-nitrobenzamide, closely related to the queried compound, highlighted its potential chemotherapeutic activity. This prodrug was metabolically reduced to 4-iodo-3-nitrosobenzamide in tumor cells, leading to cell death. The study emphasized the importance of the metabolic reduction process and the potential of nitroso intermediates in inducing tumor apoptosis, suggesting a novel approach to cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Propiedades

IUPAC Name |

4-chloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5S/c1-13(5-6-22(20,21)8-13)15(2)12(17)9-3-4-10(14)11(7-9)16(18)19/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIHVOLAYNQJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

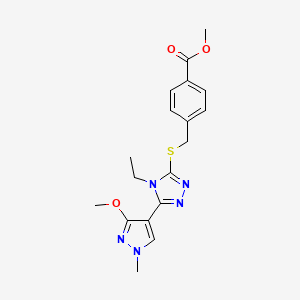

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

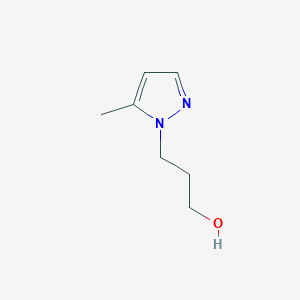

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

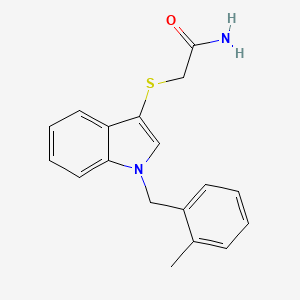

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)